Free N4 Amine vs. 4-Methyl Substitution: Functionalization Capacity
The target compound 1-(3-bromobenzoyl)-2-methylpiperazine (CAS 1240569-66-7) retains a free secondary amine at the N4 position of the piperazine ring, as confirmed by its hydrogen bond donor count of 1 in computed descriptors [1]. This is in direct contrast to 1-(3-bromobenzoyl)-4-methylpiperazine (CAS 331274-67-0), where the N4 position is methyl-capped, yielding zero hydrogen bond donors . The presence of the N4-H enables regioselective derivatization reactions—such as sulfonamide formation, carbamate protection, or reductive amination—that are precluded in the 4-methyl analog. This difference directly impacts the accessible chemical space in library syntheses where the piperazine N4 is employed as a diversification point [2]. No head-to-head biological comparison data between these two compounds were identified in the public domain.
| Evidence Dimension | Hydrogen Bond Donor Count / Availability of Free Secondary Amine for Derivatization |
|---|---|
| Target Compound Data | H-Bond Donor Count = 1; free N4-H available for alkylation, acylation, sulfonylation [1] |
| Comparator Or Baseline | 1-(3-Bromobenzoyl)-4-methylpiperazine: H-Bond Donor Count = 0; N4-methyl capped, no derivatizable amine |
| Quantified Difference | 1 vs. 0 H-bond donors; qualitative difference in synthetic utility (complete loss of N4 reactivity for the 4-methyl analog) |
| Conditions | Computed descriptors from PubChem (Cactvs 3.4.6.11); synthetic pathway analysis from medicinal chemistry literature on 2-methylpiperazine-based CCR5 antagonists [2]. |
Why This Matters
For procurement in lead-optimization programs requiring a mono-protected piperazine scaffold with one free amine for parallel library synthesis, the target compound is synthetically permissive while the 4-methyl analog is a dead-end intermediate.
- [1] PubChem. 1-(3-Bromobenzoyl)-2-methylpiperazine. PubChem CID 62672603. Computed Properties: Hydrogen Bond Donor Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/1240569-66-7 View Source
- [2] Hu, S.; et al. Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorg. Med. Chem. 2015, 23 (5), 1157–1168. https://doi.org/10.1016/j.bmc.2014.12.030 View Source
